N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide
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Overview
Description
N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide is a chemical compound that features a unique combination of an isoxazole ring and a thiophene sulfonamide group Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions, while thiophene is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide typically involves the formation of the isoxazole ring followed by the introduction of the thiophene sulfonamide group. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole or thiophene rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound’s properties make it suitable for use in developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with active sites, while the thiophene sulfonamide group can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles have similar isoxazole rings but different substituents, leading to varied biological activities.
Thiophene Sulfonamides: Other thiophene sulfonamide compounds may have different substituents on the thiophene ring, affecting their chemical and biological properties.
Uniqueness
N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide is unique due to the specific combination of the isoxazole and thiophene sulfonamide groups
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S2/c13-17(14,10-4-2-6-16-10)12-5-1-3-9-7-11-15-8-9/h2,4,6-8,12H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMNZQUUJGBNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCCC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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